1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound is a derivative of trifluoromethylphenol . Trifluoromethylphenols are organic compounds that contain a phenol group and a trifluoromethyl group. They are used as building blocks in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethylphenols can be synthesized through various methods, including the Suzuki reaction . This reaction involves the coupling of a boronic acid with a halide or pseudohalide in the presence of a palladium catalyst .Scientific Research Applications
Environmental Monitoring and Health Impact Studies
Perfluoroalkyl Acids (PFAAs) Analysis in Humans : A study analyzed serum levels of PFAAs, including perfluorooctanesulfonate (PFOS) and perfluorooctanoate (PFOA), in Chinese pregnant women. It highlighted the widespread presence of PFAAs in humans and their potential health impacts, suggesting a possible area of research for similar compounds in environmental monitoring and human health impact assessments (Jiang et al., 2014).
Exposure to Phenoxyherbicides and Health Risks : Research on phenoxyherbicides and chlorophenols exposure among New Zealand workers examined the association with soft tissue sarcoma. This type of study underscores the importance of investigating the health risks associated with exposure to chemical compounds, including carcinogenic potential (Smith et al., 1984).
Chemical Safety and Toxicology
- Toxicologic Analysis of Fatal Overdose : Analysis of a fatal intoxication case involving synthetic cannabinoids and diphenidine provided insights into the toxicology, detection, quantification, and metabolic pathways of new psychoactive substances. Research into the safety and toxicological profiles of chemicals, including their metabolic pathways in humans, is vital (Kusano et al., 2018).
Environmental Chemistry and Bioavailability
- Detection of Fluorotelomer Alcohols : A study on the detection of fluorotelomer alcohols (FTOH) in indoor environments illustrated the importance of understanding the environmental presence, bioavailability, and human exposure pathways of chemical compounds. This research area is critical for assessing the impacts of various chemicals on human health and the environment (Schlummer et al., 2013).
Future Directions
properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O2/c1-5-9(10(19)20)16-17-18(5)8-4-6(11(13,14)15)2-3-7(8)12/h2-4H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKPFBPCFUAPMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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